(R)-gamma-Valerolactone

Catalog No.
S1537470
CAS No.
58917-25-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-gamma-Valerolactone

CAS Number

58917-25-2

Product Name

(R)-gamma-Valerolactone

IUPAC Name

(5R)-5-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

GAEKPEKOJKCEMS-SCSAIBSYSA-N

SMILES

CC1CCC(=O)O1

Synonyms

(R)-GVL; (+)-γ-Valerolactone

Canonical SMILES

CC1CCC(=O)O1

Isomeric SMILES

C[C@@H]1CCC(=O)O1

Biofuel Production

(R)-gamma-Valerolactone is a promising biofuel candidate. Research suggests its potential as a renewable fuel source due to its high energy density and compatibility with existing fuel infrastructure []. Additionally, (R)-gamma-valerolactone can be readily obtained from cellulosic biomass, making it a sustainable alternative to fossil fuels [].

(R)-gamma-Valerolactone is a chiral organic compound with the molecular formula C5_5H8_8O2_2. It is a colorless liquid that belongs to the lactone family and is derived from gamma-valerolactone, which itself can be obtained from biomass sources such as lignocellulosic materials. The compound exhibits unique properties, including non-toxicity, high solubility in water, and thermal stability, making it a valuable candidate for various applications in chemistry and biology. As an enantiomer of gamma-valerolactone, (R)-gamma-valerolactone has garnered attention for its potential use as a prodrug to gamma-hydroxyvaleric acid, which is known for its psychoactive effects but with less potency compared to gamma-hydroxybutyric acid.

Toxicity
Flammability

R-GVL is flammable with a flash point of 93 °C [].

, primarily due to its lactone structure. Key reactions include:

  • Ring-Opening Reactions: (R)-gamma-Valerolactone can undergo ring-opening in the presence of nucleophiles, leading to the formation of various alcohols and acids. This reaction is often facilitated by acidic or basic conditions .
  • Hydrogenation: Under catalytic conditions, (R)-gamma-Valerolactone can be hydrogenated to yield 1,4-pentanediol and other products. The rate-limiting step in this reaction often involves the hydrogenation of an acyl intermediate formed during ring opening .
  • Hydrolysis: In aqueous environments, particularly under acidic conditions, (R)-gamma-Valerolactone can hydrolyze to form 4-hydroxyvaleric acid. The extent of hydrolysis depends on temperature and pH levels .

(R)-gamma-Valerolactone exhibits biological activity primarily through its conversion to gamma-hydroxyvaleric acid. As a prodrug, it mimics some effects of gamma-hydroxybutyric acid but is less potent and not subject to the same regulatory restrictions. Studies indicate that (R)-gamma-Valerolactone may have potential therapeutic applications due to its ability to modulate neurotransmitter systems . Additionally, it has been investigated for its role in promoting thermocatalytic hydrolysis of biomass into fermentable sugars, highlighting its utility in biofuel production .

Several methods exist for synthesizing (R)-gamma-Valerolactone:

  • Chemoenzymatic Synthesis: A notable method involves the chemoenzymatic conversion of levulinic acid to (R)-gamma-Valerolactone using specific enzymes. This approach has demonstrated high yields and selectivity .
  • Catalytic Hydrogenation: (R)-gamma-Valerolactone can also be synthesized through catalytic hydrogenation of levulinic acid under mild conditions, optimizing the reaction parameters for maximum yield .
  • Direct Asymmetric Reduction: Another method includes direct asymmetric reduction techniques that utilize chiral catalysts to produce (R)-gamma-Valerolactone selectively from precursors .

(R)-gamma-Valerolactone has diverse applications across various fields:

  • Biofuels: It serves as a renewable platform chemical for biofuel production by facilitating the conversion of biomass into fermentable sugars and other hydrocarbons .
  • Solvent: Due to its low toxicity and high solubility, it is explored as a green solvent alternative in

Interaction studies involving (R)-gamma-Valerolactone focus on its behavior in biological systems and its potential interactions with various receptors. Research indicates that it may influence GABAergic pathways similar to gamma-hydroxybutyric acid but with reduced potency. Its interactions with enzymes during metabolic processes also highlight its role in bioconversion reactions within biomass-derived systems .

(R)-gamma-Valerolactone shares structural characteristics with several other lactones and compounds. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Delta-ValerolactoneLactoneLess soluble in water; different cyclic structure
Gamma-ButyrolactoneLactoneMore potent psychoactive effects
1,4-ButanediolDiolUsed extensively in plastics; not a lactone
4-Hydroxyvaleric AcidAcidHydrolysis product of gamma-valerolactone

Uniqueness of (R)-gamma-Valerolactone:
(R)-gamma-Valerolactone distinguishes itself through its chiral nature and lower psychoactive potency compared to related compounds like gamma-hydroxybutyric acid. Its synthesis from renewable resources further enhances its appeal as a sustainable chemical platform.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-gamma-valerolactone

Dates

Modify: 2023-08-15
1.Justice, U.S.D.o. GHB Analogs. 2002-L0424-003, (2002).

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